molecular formula C12H10N2O2 B8792486 Ethyl 4-cyano-1H-indole-2-carboxylate

Ethyl 4-cyano-1H-indole-2-carboxylate

Cat. No. B8792486
M. Wt: 214.22 g/mol
InChI Key: WNNIWIDWIHSDHK-UHFFFAOYSA-N
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Patent
US09447039B2

Procedure details

To a solution of ethyl 4-cyano-1H-indole-2-carboxylate (I-3a: 330 mg, 1.542 mmol) in ethanol (10 mL) was added LiOH.H2O (129 mg, 3.08 mmol) and the mixture was refluxed for 16 h. The solvent was evaporated under reduced pressure and the residue diluted with water (10 mL). The aqueous layer was acidified with 10% aq. HCl solution to pH 6.0 and the precipitated solid was filtered. The residue was washed with water and dried under vacuum to afford 250 mg (87%) of 4-cyano-1H-indole-2-carboxylic acid (I-3b) as an off-white solid.
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[C:6]([C:12]([O:14]CC)=[O:13])[NH:7]2)#[N:2].O[Li].O>C(O)C>[C:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[C:6]([C:12]([OH:14])=[O:13])[NH:7]2)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
330 mg
Type
reactant
Smiles
C(#N)C1=C2C=C(NC2=CC=C1)C(=O)OCC
Name
Quantity
129 mg
Type
reactant
Smiles
O[Li].O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue diluted with water (10 mL)
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
WASH
Type
WASH
Details
The residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C2C=C(NC2=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.